
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a methoxyphenyl group and multiple methyl groups attached to the isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process may involve the use of boron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis of this compound .
化学反応の分析
Types of Reactions
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学的研究の応用
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
作用機序
The mechanism of action of 3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways or as an agonist of receptors that regulate physiological processes .
類似化合物との比較
Similar Compounds
3-methoxyphencyclidine: An NMDA receptor antagonist with similar structural features but different pharmacological effects.
3-methoxyphenylboronic acid: Used in organic synthesis with a different functional group and applications.
1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with similar aromatic structures but different biological activities.
Uniqueness
3-(3-methoxyphenyl)-N1,N1,N7,N7-tetramethylisoquinoline-1,7-diamine is unique due to its specific structural configuration and the presence of multiple methyl groups, which may contribute to its distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
特性
分子式 |
C20H23N3O |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
3-(3-methoxyphenyl)-1-N,1-N,7-N,7-N-tetramethylisoquinoline-1,7-diamine |
InChI |
InChI=1S/C20H23N3O/c1-22(2)16-10-9-14-12-19(15-7-6-8-17(11-15)24-5)21-20(23(3)4)18(14)13-16/h6-13H,1-5H3 |
InChIキー |
YRXWLAKJMWGMAV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)

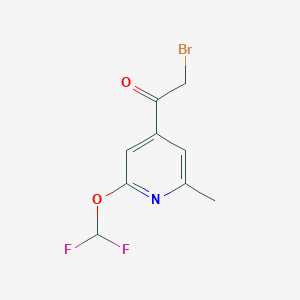
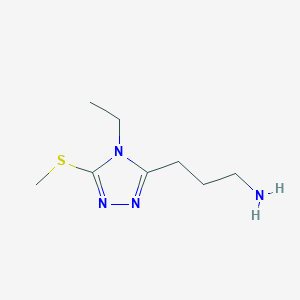

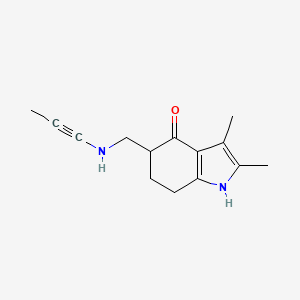
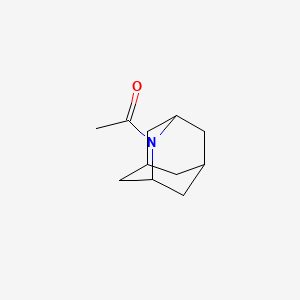

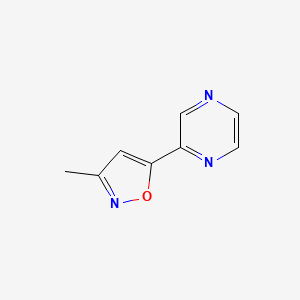
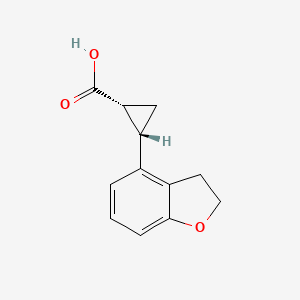

![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)
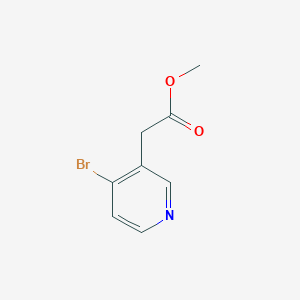
![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)
